molecular formula C8H7N3O2 B6363296 Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 1259224-04-8

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B6363296
CAS No.: 1259224-04-8
M. Wt: 177.16 g/mol
InChI Key: VTODVBWCOSDQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position

Mechanism of Action

Target of Action

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a type of 1,2,4-triazolo[1,5-a]pyridine, which is known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, such as immune response, oxygen sensing, and signal transduction .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. For instance, in the case of JAK1 and JAK2 inhibitors, it binds to the active site of these kinases, preventing them from phosphorylating and activating downstream signaling proteins . This interaction results in the modulation of the signaling pathways controlled by these kinases .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can modulate the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and apoptosis . Furthermore, as a PHD-1 inhibitor, it can affect the HIF signaling pathway, which is involved in the cellular response to hypoxia .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting JAK1 and JAK2, it can potentially suppress the proliferation of cancer cells . Similarly, by acting as a RORγt inverse agonist, it could modulate immune responses, potentially benefiting autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields.

Industrial Production Methods

For industrial-scale production, an improved synthetic strategy has been developed for the multigram-scale synthesis of related compounds. This strategy includes the preparation of intermediates from commercially available starting materials, followed by nucleophilic aromatic substitution reactions, avoiding the use of expensive catalysts and simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyridines with modified functional groups, enhancing their biological and chemical properties.

Scientific Research Applications

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. It exhibits numerous biological activities, including acting as inverse agonists for RORγt, inhibitors for PHD-1, JAK1, and JAK2 . These activities make it a valuable compound for developing therapeutic agents for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. Additionally, it has applications in material sciences due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in the arrangement of nitrogen atoms.

    1,2,4-Triazoles: These are closely related and exhibit similar biological activities but may have different pharmacokinetic properties.

Uniqueness

Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold for designing new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-11-7(6)9-5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTODVBWCOSDQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.